molecular formula C10H21ClN2O B1398289 N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220028-02-3

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1398289
CAS No.: 1220028-02-3
M. Wt: 220.74 g/mol
InChI Key: UZUKQJSVUBPDLV-UHFFFAOYSA-N
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Description

Molecular Architecture and Systematic Nomenclature

The molecular architecture of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is built upon the fundamental piperidine scaffold, which consists of a six-membered saturated heterocycle containing one nitrogen atom. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 3-piperidinecarboxamide, N-(1-methylpropyl)-, hydrochloride (1:1). This nomenclature precisely defines the structural features including the carboxamide group positioned at the 3-carbon of the piperidine ring and the secondary butyl group (1-methylpropyl) attached to the amide nitrogen.

The piperidine ring adopts the characteristic chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. In this conformation, the nitrogen atom and carbon atoms are positioned to minimize steric interactions and maximize orbital overlap. The carboxamide functional group at position 3 introduces significant electronic and steric effects that influence the overall molecular geometry. The presence of the carbonyl group (C=O) attached to a nitrogen atom contributes to the compound's polarity and hydrogen bonding capacity.

The secondary butyl substituent, systematically named as 1-methylpropyl, represents a branched four-carbon alkyl chain attached to the amide nitrogen. This branching pattern influences the compound's lipophilicity and conformational flexibility. The branched nature of the sec-butyl group, with its methyl branch at the first carbon, creates asymmetry in the molecule and affects its spatial arrangement and potential biological interactions.

Table 1: Molecular Descriptors of this compound

Parameter Value Reference
Molecular Formula C₁₀H₂₁ClN₂O
Molecular Weight 220.74 g/mol
CAS Registry Number 1220028-02-3
Chemical Classification Piperidinecarboxamide hydrochloride
Ring System Six-membered saturated heterocycle
Functional Groups Carboxamide, tertiary amine

The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in a positively charged ammonium center balanced by the chloride anion. This ionic interaction significantly alters the compound's physical properties, including enhanced water solubility and crystalline stability. The salt formation also influences the molecular packing in the solid state and affects the compound's spectroscopic characteristics.

Properties

IUPAC Name

N-butan-2-ylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKQJSVUBPDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is currently unknown due to the lack of specific information. The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated further.

Biological Activity

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its interactions with neurotransmitter systems. Its biological activity primarily revolves around its effects on dopamine receptors, especially the dopamine D3 receptor, which plays a crucial role in various neurological and psychiatric conditions.

This compound can be synthesized through several organic reactions. A common method involves the reaction of sec-butylamine with 3-piperidinecarboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound exhibits typical amide reactivity, including hydrolysis and acylation reactions, which can alter its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly neurotransmitter receptors. Research indicates that this compound selectively binds to dopamine D3 receptors, influencing dopaminergic signaling pathways. This selectivity positions it as a potential therapeutic agent for treating conditions related to substance abuse and addiction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activity through its modulation of dopamine receptor activity. For instance, binding affinity assays have shown that this compound has a significant affinity for the D3 receptor compared to other dopamine receptors, suggesting its potential role in neuropharmacology.

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

  • Dopamine D3 Receptor Interaction : A study reported that modifications to the piperidine structure enhanced the binding affinity for the D3 receptor, leading to increased dopaminergic activity. This finding suggests that structural optimization could yield more potent derivatives for clinical use.
  • Potential in Substance Abuse Treatment : Another investigation highlighted the compound's potential in mitigating withdrawal symptoms in animal models of addiction, emphasizing its role in modulating dopaminergic pathways during substance withdrawal .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Dopamine D3 Receptor BindingHigh affinity
Inhibition of Dopaminergic SignalingModulates addiction pathways
Potential Anti-addictive EffectsReduces withdrawal symptoms

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21ClN2O
  • Molecular Weight : 220.74 g/mol
  • Purity : Typically around 95%

The compound features a piperidine ring substituted with a sec-butyl group and a carboxamide group, which contributes to its diverse reactivity and interaction with biological systems.

Chemistry

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride serves as a valuable building block in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions, making it useful in developing complex organic molecules.

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and receptors:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, which is crucial for understanding metabolic pathways.
  • Receptor Binding : The compound's ability to bind to various receptors indicates potential applications in pharmacology, particularly concerning neurological disorders.

Medicine

The therapeutic potential of this compound is under exploration for several conditions:

  • Neurological Disorders : Research indicates that it may influence dopaminergic signaling pathways, suggesting applications in treating conditions like substance abuse disorders.
  • Antimicrobial Properties : Preliminary studies have shown antibacterial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an alternative treatment option.

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget Organism/PathwayEffective Concentration (μg/mL)Reference
AntibacterialMRSA0.78 - 3.125
NeuropharmacologicalDopamine D3 ReceptorN/A
AnalgesicInflammatory PathwaysN/A

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant bactericidal activity against MRSA at low concentrations, suggesting its potential as an alternative treatment for resistant infections. This finding underscores the importance of exploring piperidine derivatives in combating antibiotic resistance.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed its interaction with dopamine D3 receptors. This interaction could play a role in substance abuse therapies by modulating dopaminergic signaling, which is critical for addiction mechanisms. Further studies are warranted to explore its therapeutic potential in this area.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Substituents Key Properties/Applications
This compound Not provided C₁₀H₂₁ClN₂O (inferred) ~220 (estimated) Piperidine (6-membered) Carboxamide at 3-position, sec-butyl Likely intermediate in drug synthesis
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride 1236255-05-2 C₉H₁₉ClN₂O 206.71 Pyrrolidine (5-membered) Carboxamide at 2-position, sec-butyl Irritant; used in specialty chemical synthesis
N-Butyl-N-methylpiperidine-3-carboxamide hydrochloride 937725-03-6 C₁₁H₂₃ClN₂O 234.77 Piperidine N-butyl, N-methyl, carboxamide at 3-position High molecular weight; potential CNS drug candidate
N-(sec-Butyl)piperidine-4-carboxamide 884497-62-5 C₁₀H₂₀N₂O 184.29 (free base) Piperidine Carboxamide at 4-position, sec-butyl Structural analog with altered ring substitution
N-(sec-Butyl)-6-chloro-2-pyridinamine 1220029-86-6 C₉H₁₃ClN₂ 184.67 Pyridine (aromatic) Chloro at 6-position, sec-butyl amine Higher reactivity due to aromatic chloro substituent

Structural and Functional Analysis

  • Core Heterocycle Differences: Piperidine vs. Aromatic vs. Saturated Systems: Pyridine derivatives (e.g., ) exhibit aromaticity, enhancing electrophilic substitution reactivity, unlike saturated piperidine systems .
  • Substituent Effects :

    • sec-Butyl Group : The branched sec-butyl group increases steric hindrance and lipophilicity compared to linear n-butyl (e.g., ) or cyclic substituents (e.g., cyclohexyl in ), affecting solubility and metabolic stability.
    • Carboxamide Position : The 3-position carboxamide in the target compound may alter hydrogen-bonding interactions compared to 4-position analogs (e.g., ), impacting biological activity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility relative to free bases (e.g., ).
  • Molecular Weight : Estimated at ~220 g/mol, lower than N-Butyl-N-methylpiperidine-3-carboxamide hydrochloride (234.77 g/mol) due to fewer substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer: Synthesis typically involves coupling sec-butylamine with a piperidinecarboxylic acid derivative, followed by hydrochlorination. Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive intermediates), using coupling agents like EDC/NHS (common in peptide synthesis) , and purifying via recrystallization or column chromatography. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents should be systematically tested to improve yields. Patent literature should be consulted for alternative routes .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of HPLC (≥98% purity threshold) , NMR (to confirm substituent positions on the piperidine ring and sec-butyl group), and mass spectrometry. For hydrochloride salts, elemental analysis or ion chromatography can verify counterion content. Comparative spectral data from structurally similar compounds, such as N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride , may assist in peak assignment.

Q. What solubility profiles are critical for formulating this compound in in vitro assays?

  • Methodological Answer: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Pre-saturate aqueous buffers with the compound or use co-solvents (e.g., ethanol or PEG-400) at biocompatible concentrations (<1% v/v). Solubility can be experimentally determined via nephelometry or UV-Vis spectroscopy in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer: Contradictions may arise from conformational flexibility of the piperidine ring or sec-butyl group. Use variable-temperature NMR to assess dynamic processes or employ 2D techniques (COSY, NOESY) to clarify coupling interactions. Computational modeling (DFT or MD simulations) can predict stable conformers and align with experimental data .

Q. What toxicological data gaps exist for this compound, and how can they be addressed using structural analogs?

  • Methodological Answer: Limited acute toxicity data are available for sec-butyl derivatives. Extrapolate from structurally related chloroformates (e.g., sec-butyl chloroformate), which show respiratory irritation in rodents (RD50 ~117 ppm) . Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare with analogs like N-methylpiperidine-3-carboxamide hydrochloride .

Q. What strategies are recommended for analyzing metabolic stability of this compound in preclinical studies?

  • Methodological Answer: Use liver microsomes (human or rodent) to assess Phase I metabolism. Monitor degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry. Compare metabolic pathways with piperidine-based drugs (e.g., paroxetine analogs) to predict vulnerable sites (e.g., carboxamide hydrolysis) .

Safety and Handling

Q. What laboratory safety protocols are essential for handling this compound?

  • Methodological Answer: Follow guidelines for sec-butyl derivatives: use fume hoods, avoid sparks/open flames , and store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Personal protective equipment (gloves, goggles) is mandatory due to potential respiratory and dermal irritation .

Data Analysis and Interpretation

Q. How can researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity for each experiment. Use positive controls (e.g., known kinase inhibitors for target validation) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with databases like PubChem for batch-to-batch variability .

Tables

Table 1: Key Physicochemical Properties

PropertyMethod/Reference
Solubility in DMSO>10 mM (predicted)
LogP (estimated)~1.8 (via ChemDraw)
Stability in PBS (pH 7.4)>24 hours (experimental)

Table 2: Safety Guidelines for Structural Analogs

CompoundHazard ProfileReference
sec-Butyl chloroformateRD50 (mouse): 117 ppm AEGL-1 not established
N-methylpiperidine-3-carboxamideRespiratory irritation PPE required

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.